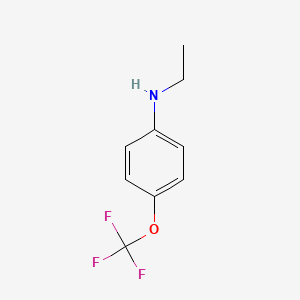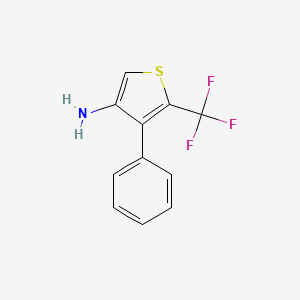
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is a chemical compound with the molecular formula C11H8F3NS . It is an intriguing compound with diverse applications in scientific research.
Synthesis Analysis
The synthesis of thiophene derivatives, such as 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine, has been a topic of interest in recent years. One approach involves the cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .Molecular Structure Analysis
The molecular structure of 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is characterized by a thiophene ring substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 5-position . The compound has a molecular weight of 243.25 g/mol .Physical And Chemical Properties Analysis
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine has a molecular weight of 243.25 g/mol, a XLogP3-AA value of 3.5, and a topological polar surface area of 54.3 Ų . It has one hydrogen bond donor count and five hydrogen bond acceptor counts .Scientific Research Applications
Polymerization Initiatives
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine derivatives have been utilized in the field of polymerization. In one study, star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives were developed as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These initiators demonstrated excellent photoinitiating abilities and superior polymerization efficiencies compared to commercial photoinitiators, especially in overcoming oxygen inhibition (Zhang et al., 2015).
Electroluminescence and Emission Properties
Studies have focused on developing materials for electroluminescence applications. One such study involved the creation of a star-shaped single-polymer system with simultaneous red, green, and blue emission, using tris(4-(thiophen-2-yl)phenyl)amine derivatives. This system achieved saturated white emission and was significant for its enhanced electroluminescent properties (Liu et al., 2016).
Synthesis of Novel Compounds
A three-component synthesis was conducted to create novel indeno[1, 2-b][1,8]naphthyridin-6(11H)-one derivatives using 4-phenyl-5-(trifluoromethyl)thiophen-3-amine. This study also assessed the antimicrobial activity of these compounds (Bhoomandla et al., 2020).
Electrochromic Device Applications
The application of 4-phenyl-5-(trifluoromethyl)thiophen-3-amine derivatives in electrochromic devices has been explored. Star-shaped molecules containing triphenylamine and thiophene were synthesized and showed potential for high-performance electrochromic devices with various color changes and satisfactory response times (Cheng et al., 2012).
Site Selective Hydroxyalkylation
Innovative approaches were adopted for achieving trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine using α-trifluoromethyl ketones. This method allowed for a site-selective electrophilic aromatic substitution on unprotected 5-phenylthiophen-2-amine moieties, demonstrating the potential in synthetic pathways (Duvauchelle et al., 2022).
Anticancer and Antitubercular Agents
Derivatives of 4-phenyl-5-(trifluoromethyl)thiophen-3-amine were synthesized and evaluated for their antitumor and antitubercular activities. This research revealed several compounds with significant inhibitory activities against cancer cell lines and mycobacterium smegmatis, indicating potential medicinal applications (Sekhar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophen-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NS/c12-11(13,14)10-9(8(15)6-16-10)7-4-2-1-3-5-7/h1-6H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIPYEXWOYDDDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382347 |
Source


|
| Record name | 4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine | |
CAS RN |
256427-77-7 |
Source


|
| Record name | 4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

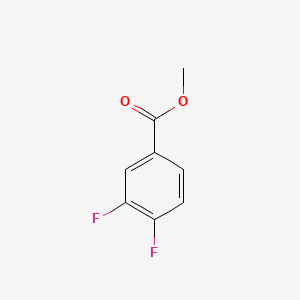
![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)
![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)
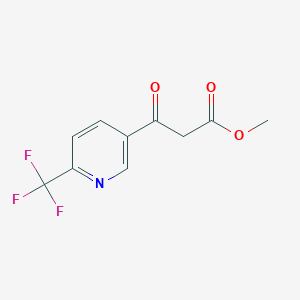
![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)
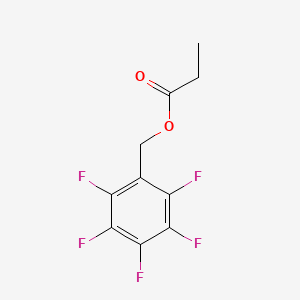
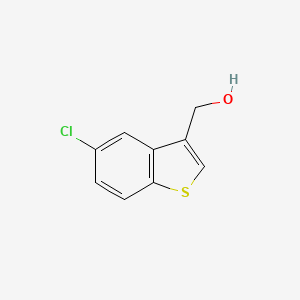
![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)
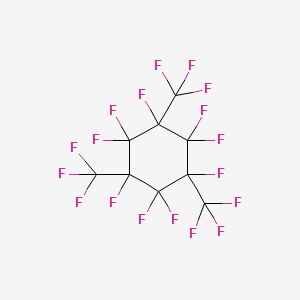
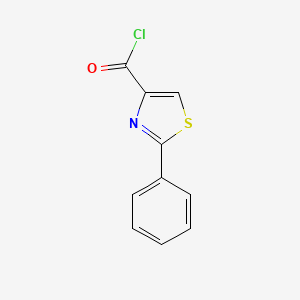
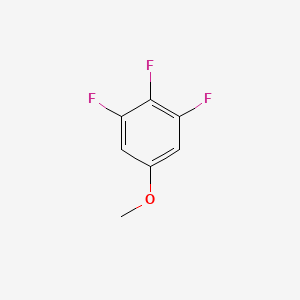
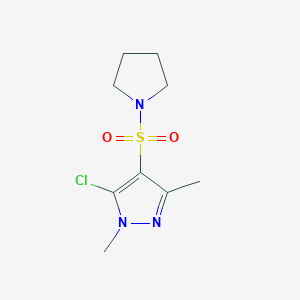
![1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B1362297.png)
